molecular formula C8H6F3NO3 B13258036 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 2060063-59-2

4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13258036
CAS No.: 2060063-59-2
M. Wt: 221.13 g/mol
InChI Key: PETWRRSDZLYKOG-UHFFFAOYSA-N
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Description

Chemical Identity:
The compound 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS 1380170-68-2) is a heterocyclic organic molecule featuring an oxazole core substituted with a cyclopropyl group at position 4, a trifluoromethyl (CF₃) group at position 2, and a carboxylic acid moiety at position 5 .

Properties

CAS No.

2060063-59-2

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

4-cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7-12-4(3-1-2-3)5(15-7)6(13)14/h3H,1-2H2,(H,13,14)

InChI Key

PETWRRSDZLYKOG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(OC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopropyl-substituted nitrile with a trifluoromethyl-substituted ketone in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic Acid
  • Key Differences : The trifluoromethyl (CF₃) group is replaced by a difluoromethyl (CHF₂) group at position 4.
  • Impact: Reduced electron-withdrawing effect compared to CF₃, leading to higher pKa (less acidic) and altered reactivity. Lower molecular weight (213.13 g/mol vs.
2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid (CAS 2510-37-4)
  • Key Differences : Methyl groups replace both cyclopropyl and CF₃ substituents.
  • Impact :
    • Electron-donating methyl groups increase pKa (≈3–4 range) compared to the CF₃ analog.
    • Reduced metabolic stability and lipophilicity, limiting pharmaceutical relevance .

Heterocycle Core Modifications

4-Cyclopropyl-2-(trifluoromethyl)-5-thiazolecarboxylic Acid (CAS 1603168-38-2)
  • Key Differences : Oxazole oxygen is replaced by sulfur (thiazole core).
  • Altered solubility: Thiazoles are generally more lipophilic than oxazoles, affecting bioavailability .
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
  • Key Differences : Six-membered pyrimidine ring replaces five-membered oxazole.
  • Impact: Increased ring size alters conformational flexibility and hydrogen-bonding capabilities.

Functional Group Analogues

Perfluorohexanoic Acid (CAS 307-24-4)
  • Key Differences : Linear perfluorinated chain instead of a heterocyclic core.
  • Impact :
    • High environmental persistence and toxicity due to C-F bonds, unlike the degradable oxazole-carboxylic acid structure.
    • Regulatory restrictions under TRI (Toxic Release Inventory) listings .
Dinitrodenafil
  • Key Differences : Phosphodiesterase inhibitor core with nitro and aryl groups.
  • Impact :
    • Pharmacological activity targeting PDE enzymes, contrasting with the inert impurity role of the oxazole compound .

Electronic Effects :

  • The CF₃ group in the parent compound enhances acidity (pKa ~1.65) and stabilizes the carboxylate anion, critical for binding in enzymatic pockets .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents (Positions) pKa Molecular Weight (g/mol) Key Applications
4-Cyclopropyl-2-CF₃-oxazole-5-carboxylic acid Oxazole CF₃ (2), Cyclopropyl (4) 1.65 221.13 Drug impurity standard
2-Cyclopropyl-4-CHF₂-oxazole-5-carboxylic acid Oxazole CHF₂ (4), Cyclopropyl (2) ~2.5* 213.13 Research chemical
4-Cyclopropyl-2-CF₃-thiazole-5-carboxylic acid Thiazole CF₃ (2), Cyclopropyl (4) N/A 237.15 Biomedical research
2,4-Dimethyl-oxazole-5-carboxylic acid Oxazole CH₃ (2,4) ~3.5 155.13 Reference standard

*Predicted based on substituent electronegativity.

Biological Activity

4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS No. 2060063-59-2) is a heterocyclic compound characterized by its oxazole ring structure, which includes a cyclopropyl group and a trifluoromethyl substituent. This unique configuration may enhance its biological activity and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H6_6F3_3NO3_3
  • Molecular Weight : 221.13 g/mol
  • Structure : The compound features a cyclopropyl group at the 4-position and a trifluoromethyl group at the 2-position, with a carboxylic acid at the 5-position.

The biological activity of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is attributed to several key features:

  • Lipophilicity : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Hydrogen Bonding : The carboxylic acid moiety can form hydrogen bonds with proteins, influencing enzyme or receptor activities.
  • Cyclopropyl Group : The presence of the cyclopropyl group introduces ring strain, which may affect the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific findings related to the biological activity of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives in cancer therapy. For instance:

  • In Vitro Studies : Preliminary investigations suggest that 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid may exhibit cytotoxic effects against various cancer cell lines. Similar compounds have shown IC50_{50} values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer types .
CompoundCell LineIC50_{50} (µM)
4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acidMCF-7TBD
DoxorubicinMCF-71.93
ProdigiosinMCF-71.93

Anti-inflammatory Potential

The compound's structural characteristics may also suggest anti-inflammatory properties:

  • IRAK4 Inhibition : Similar compounds have been studied for their ability to inhibit IRAK4, a key player in inflammatory signaling pathways. In vitro assays indicate that modifications in structure can significantly affect potency .
CompoundIRAK4 IC50_{50} (nM)
BAY1834845212
BAY1830839229

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxazole derivatives:

  • Synthesis and Evaluation : A study reported the synthesis of various oxazole derivatives, including those structurally similar to our compound. These derivatives were evaluated for their biological activity against cancer cell lines and showed promising results in inducing apoptosis .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that electron-withdrawing groups like trifluoromethyl enhance biological activity by improving binding affinity to target proteins .

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